molecular formula C7H9BrO3S B2524512 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide CAS No. 2126176-82-5

2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide

Cat. No.: B2524512
CAS No.: 2126176-82-5
M. Wt: 253.11
InChI Key: CRNCHDFHEKQLRU-UHFFFAOYSA-N
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Description

2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide (CAS 2126176-82-5) is a versatile and high-purity synthetic intermediate, particularly valuable in medicinal chemistry for the development of novel central nervous system (CNS) agents. This compound belongs to the 8-thiabicyclo[3.2.1]octane class, which serves as a core isostere in the design of potent and selective ligands for monoamine transporters . Researchers are exploring these analogues, where sulfur replaces the bridgehead nitrogen, to develop potential medications for cocaine abuse, as they can provide potent inhibition of the dopamine transporter (DAT) with significant selectivity over the serotonin transporter (SERT) . The bromine substituent on the scaffold makes it a pivotal precursor for further functionalization via cross-coupling reactions, such as the Suzuki reaction, to introduce aromatic systems that are critical for biological activity . With a molecular formula of C7H9BrO3S and a molecular weight of 253.11, this building block enables the synthesis of sophisticated molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO3S/c8-7-5(9)3-4-1-2-6(7)12(4,10)11/h4,6-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNCHDFHEKQLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(=O)CC1S2(=O)=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide typically involves the bromination of 8-thiabicyclo[3.2.1]octan-3-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent side reactions and to achieve high yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfur atom can be further oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the sulfur-containing bicyclic structure play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key differences between 2-bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide and structurally related bicyclic compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reactivity Notes
This compound C₇H₉BrO₃S 253.11 Sulfur bridge with sulfone groups; bromine at position 2; ketone at position 3 High electrophilicity at carbonyl due to sulfone EWG; bromine may hinder nucleophilic attack
3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane C₈H₁₄BrN 204.11 Nitrogen bridge (azabicyclo); methyl group at position 8; bromine at position 3 Basic nitrogen enhances solubility; bromine at 3-position may stabilize intermediates
8-Methyl-8-azabicyclo[3.2.1]octan-3-one C₈H₁₃NO 151.20 Nitrogen bridge (azabicyclo); methyl group at position 8; ketone at position 3 Tropane alkaloid derivative; ketone reactivity modulated by adjacent nitrogen
1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione C₁₀H₁₃BrO₄ 283.12 Oxygen bridge (oxabicyclo); bromine at position 1; two ketone groups (2,4-dione) Dione groups increase acidity; oxygen bridge reduces ring strain compared to sulfur

Key Findings from Comparative Analysis

Bridgehead Heteroatom Effects :

  • Sulfur (Sulfone) : The sulfone groups in the main compound create a highly electron-deficient environment, making the ketone more reactive toward nucleophilic addition compared to azabicyclo or oxabicyclo analogues .
  • Nitrogen (Azabicyclo) : The basic nitrogen in compounds like 8-methyl-8-azabicyclo[3.2.1]octan-3-one improves solubility in polar solvents and may participate in acid-base catalysis during reactions .
  • Oxygen (Oxabicyclo) : The oxygen bridge in 3-oxabicyclo derivatives reduces steric strain but lacks the electron-withdrawing effects of sulfones, resulting in less reactive carbonyl groups .

Substituent Positioning and Reactivity: Bromine at position 2 in the main compound may sterically hinder nucleophilic attack at the ketone, whereas bromine at position 1 in the oxabicyclo dione () is distal to reactive sites, minimizing interference.

Reduction Behavior: While direct data on the main compound’s reduction is unavailable, shows that aldehydes are reduced faster than ketones. The sulfone’s electron-withdrawing nature could further accelerate reduction of the ketone compared to non-sulfonated bicyclic ketones .

Synthetic Utility: The main compound’s sulfone groups may necessitate specialized reducing agents or catalysts, unlike azabicyclo derivatives, which are often synthesized via condensation with benzaldehydes under basic conditions (e.g., NaOH in ethanol) .

Biological Activity

2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₈H₁₂BrNO₂S
  • Molecular Weight : 218.091 g/mol
  • Density : 1.505 g/cm³
  • Boiling Point : 277.1°C at 760 mmHg
  • Flash Point : 121.4°C

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the dopamine and serotonin transporters (DAT and SERT). Research indicates that compounds within this class can exhibit selective inhibition of these transporters, which are crucial in the treatment of various neuropsychiatric disorders.

Table 1: Inhibition Potency of Related Compounds

Compound NameDAT Inhibition (nM)SERT Inhibition (nM)
2-Bromo-8-thiabicyclo[3.2.1]octan-3-oneNot specifiedNot specified
2β-Carbomethoxy-3β-(2-naphthyl)-8-aza0.492.19
2β-Carbomethoxy-3β-(3,4-dichlorophenyl)-8-aza1.12.5

Pharmacological Studies

Recent studies have demonstrated that derivatives of the bicyclic structure exhibit significant binding affinities for DAT and SERT, suggesting potential applications in treating conditions like depression and addiction.

Case Study: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry reported that a series of bicyclic compounds, including derivatives of 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one, were evaluated for their effects on dopamine signaling pathways in vitro. The findings indicated that these compounds could modulate dopamine levels effectively, with implications for developing new treatments for disorders such as Parkinson's disease and schizophrenia.

Toxicological Profile

While the therapeutic potential is promising, understanding the toxicological profile is essential for evaluating safety in clinical applications. Preliminary toxicity assessments suggest that while some derivatives exhibit low toxicity in cell cultures, further studies are required to determine their safety in vivo.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the bicyclo[3.2.1]octane core with sulfur and bromine substituents?

  • Methodological Answer : The bicyclic framework can be synthesized via radical cyclization using precursors like brominated azetidin-2-ones. For example, radical intermediates generated by n-tributyltin hydride and AIBN in toluene enable diastereocontrolled cyclization to form bicyclic structures with bromine substituents . Sulfur dioxide incorporation (as in 8,8-dioxide) can be achieved by reacting 1,3-cycloheptadiene derivatives with SO₂ under controlled conditions, forming the thia-bicyclic backbone .

Q. Which spectroscopic techniques are most reliable for characterizing 2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical. For brominated bicyclic compounds, coupling constants in NMR reveal stereochemistry (e.g., axial vs. equatorial substituents). Mass spectral databases (e.g., EPA/NIH) provide reference fragmentation patterns for bicyclic sulfones .

Q. How does the 8,8-dioxide moiety influence the compound’s solubility and stability?

  • Methodological Answer : The sulfone group enhances polarity, improving aqueous solubility compared to non-oxidized sulfur analogs. Stability studies under varying pH and temperature can quantify degradation pathways. Comparative analysis with non-dioxide analogs (e.g., 8-thiabicyclo derivatives) is recommended to isolate sulfone-specific effects .

Advanced Research Questions

Q. What enzymatic or biocatalytic methods enable stereoselective synthesis of the bicyclic core?

  • Methodological Answer : Engineered transaminases (TAs) from Ruegeria sp. TM1040 can achieve >99% diastereoselectivity in analogous systems. For example, mutations (Y59W/Y87F/Y152F/T231A/I234M) in TAs enable selective amination of ketones in 8-azabicyclo[3.2.1]octane derivatives, a strategy adaptable to sulfur-containing analogs .

Q. How do electronic and steric effects of the bromo substituent modulate reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromine at position 2 creates steric hindrance, directing nucleophilic attack to less hindered sites. Computational studies (DFT) on analogous brominated bicyclic compounds show reduced activation energy for SN2 reactions at position 3 (ketone-adjacent), while bulky groups at position 8 (e.g., methyl) further influence regioselectivity .

Q. What in silico approaches predict the compound’s interaction with neurological targets?

  • Methodological Answer : Molecular docking simulations using serotonin/dopamine receptor crystal structures (PDB IDs: 5I6X, 6WGT) can model binding. For similar bicyclic amines, substituent polarity (e.g., sulfone vs. ketone) correlates with blood-brain barrier permeability and receptor affinity, validated via in vitro assays .

Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical purity?

  • Methodological Answer : Mechanochemical methods (e.g., solvent-free grinding with solid NaOH catalysts) enhance efficiency in analogous tropinone syntheses. Process parameters like grinding time and catalyst loading must be optimized to minimize racemization, particularly for brominated intermediates .

Data Contradictions and Resolution

  • Synthesis Routes : advocates radical cyclization for diastereocontrol, while emphasizes sulfur dioxide addition for sulfone formation. Researchers should validate route compatibility by testing SO₂ incorporation post-cyclization.
  • Biological Activity : highlights monoamine neurotransmitter modulation, but focuses on opioid receptor interactions. Target-specific assays (e.g., radioligand binding) are necessary to clarify the compound’s primary pharmacological profile.

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